4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide
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Overview
Description
4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with pyridinyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethylamine with 4-isocyanatobenzyl chloride to form an intermediate, which is then reacted with piperazine-1-carboxamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(pyridin-2-yl)phenol
- 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole
- 1-phenyl-2-(4-(2-phenyl-, triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.
Properties
Molecular Formula |
C23H24N6O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-pyridin-2-yl-N-[4-(pyridin-2-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H24N6O2/c30-22(26-17-20-5-1-3-11-24-20)18-7-9-19(10-8-18)27-23(31)29-15-13-28(14-16-29)21-6-2-4-12-25-21/h1-12H,13-17H2,(H,26,30)(H,27,31) |
InChI Key |
KFKJTVGTFAXQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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